(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid
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Overview
Description
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is an organic compound that features a cyclohexene ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and an appropriate amino acid derivative.
Formation of the Cyclohexene Ring: Cyclohexanone undergoes a series of reactions to form the cyclohexene ring. This can involve enamine formation followed by cyclization.
Amino Acid Coupling: The cyclohexene derivative is then coupled with an amino acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of (S)-2-amino-3-(cyclohexyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism by which (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexanepropionic acid: Similar in structure but lacks the amino group.
Cyclohexenone: Contains a cyclohexene ring but differs in functional groups.
Uniqueness
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is unique due to the presence of both an amino group and a cyclohexene ring, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(cyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6,10H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
HENPBTOHCYVWAU-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(=CC1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(=CC1)CC(C(=O)O)N |
Origin of Product |
United States |
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